molecular formula C8H22OSi2 B14300516 (Methoxymethylene)bis(trimethylsilane) CAS No. 120703-53-9

(Methoxymethylene)bis(trimethylsilane)

Cat. No.: B14300516
CAS No.: 120703-53-9
M. Wt: 190.43 g/mol
InChI Key: CKWFQZBOBNRGAB-UHFFFAOYSA-N
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Description

(Methoxymethylene)bis(trimethylsilane) is a silicon-containing organometallic compound characterized by a central methoxymethylene (-CH(OCH₃)-) group flanked by two trimethylsilyl (-Si(CH₃)₃) moieties. For instance, compounds like 4,4'-(methoxymethylene)bis(fluorobenzene) (a structural analog with fluorinated aryl groups) and hexamethyldisiloxane (a simpler siloxane) provide comparative benchmarks for reactivity, stability, and applications . The trimethylsilyl groups in such compounds are known to enhance thermal stability and hydrophobicity, making them valuable in synthetic chemistry and materials science.

Properties

CAS No.

120703-53-9

Molecular Formula

C8H22OSi2

Molecular Weight

190.43 g/mol

IUPAC Name

[methoxy(trimethylsilyl)methyl]-trimethylsilane

InChI

InChI=1S/C8H22OSi2/c1-9-8(10(2,3)4)11(5,6)7/h8H,1-7H3

InChI Key

CKWFQZBOBNRGAB-UHFFFAOYSA-N

Canonical SMILES

COC([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trimethylsilyl)(methoxy)methane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methanol in the presence of a base such as sodium hydride. The reaction proceeds as follows:

2(CH3)3SiCl+CH3OH+NaH(CH3)3SiOCH3+NaCl+H22 \text{(CH}_3)_3\text{SiCl} + \text{CH}_3\text{OH} + \text{NaH} \rightarrow \text{(CH}_3)_3\text{SiOCH}_3 + \text{NaCl} + \text{H}_2 2(CH3​)3​SiCl+CH3​OH+NaH→(CH3​)3​SiOCH3​+NaCl+H2​

Another method involves the use of trimethylsilyl triflate and methanol under mild conditions to yield bis(trimethylsilyl)(methoxy)methane.

Industrial Production Methods

Industrial production of bis(trimethylsilyl)(methoxy)methane typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl)(methoxy)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can yield simpler silanes or siloxanes.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(trimethylsilyl)(methoxy)methane finds applications in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups and the formation of silyl ethers.

    Biology: The compound is employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Bis(trimethylsilyl)(methoxy)methane is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bis(trimethylsilyl)(methoxy)methane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silyl ethers, which protect functional groups during chemical reactions. The methoxy group can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility.

Comparison with Similar Compounds

Hexamethyldisiloxane (CAS 107-46-0)

This compound, with the formula (CH₃)₃Si-O-Si(CH₃)₃ , differs in its siloxane (-Si-O-Si-) linkage but shares trimethylsilyl groups. Key comparisons include:

  • Safety : Classified under GHS 1.0 with standard handling protocols for siloxanes, whereas silane derivatives may require stricter moisture control due to higher reactivity .

1,2-Bis(trimethylsiloxy)ethane (CAS not provided)

This compound features an ethylene glycol backbone with trimethylsiloxy groups. Differences include:

  • Structure : The ethane linkage (CH₂-CH₂) versus methoxymethylene (-CH(OCH₃)-) affects flexibility and electronic properties.
  • Applications : Used in polymer chemistry as a crosslinker or protecting group, whereas methoxymethylene derivatives may serve as intermediates in carbonyl chemistry .

Reactivity in Catalyzed Reactions

Trimethylsilane derivatives often participate in transition-metal-catalyzed reactions. For example:

  • Trimethylsilane with 1,3-butadiene : Catalyzed by palladium or nickel complexes, these reactions yield 2,6-octadienyl derivatives, highlighting the silane’s role in stabilizing intermediates via σ-bond metathesis .

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